molecular formula C13H16ClNO3 B2469905 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide CAS No. 923248-49-1

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide

Cat. No.: B2469905
CAS No.: 923248-49-1
M. Wt: 269.73
InChI Key: XQHOHXFWOUPAFN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide involves several steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylamine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, modulating their activity and affecting various cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context of the research .

Comparison with Similar Compounds

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-15(13(16)7-14)8-10-9-17-11-5-3-4-6-12(11)18-10/h3-6,10H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHOHXFWOUPAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC2=CC=CC=C2O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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